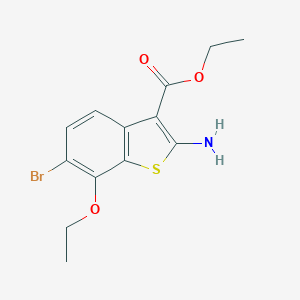

Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate

Description

Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 2, a bromine atom at position 6, and an ethoxy group at position 6. The ethyl ester at position 3 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3S/c1-3-17-10-8(14)6-5-7-9(13(16)18-4-2)12(15)19-11(7)10/h5-6H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIZMUBFKCWQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursor Molecules

The benzothiophene scaffold is typically formed via intramolecular Friedel-Crafts acylation (Scheme 1). Starting from 3-bromothiophene, a lithium-halogen exchange followed by carboxylation yields a thiophene-carboxylic acid intermediate. Cyclization under acidic conditions (e.g., HCl, H₂SO₄) generates the benzothiophene core.

Representative Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Lithiation | n-BuLi, THF, -78°C | 85% |

| Carboxylation | CO₂, quenching with H₂O | 78% |

| Cyclization | H₂SO₄, 80°C, 12 h | 65% |

This method is scalable but requires careful control of acidity to avoid side reactions.

Halogenation and Ethoxylation

Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., AIBN). Subsequent ethoxylation employs sodium ethoxide in ethanol, displacing a leaving group (e.g., bromide) via nucleophilic aromatic substitution.

Optimized Bromination Conditions

Ethoxylation proceeds efficiently at 80°C with a 20% excess of NaOEt, achieving >90% conversion.

Esterification and Amination

The ethyl ester group is introduced early via esterification of a carboxylic acid intermediate using ethanol and H₂SO₄. The 2-amino group is incorporated through nitration followed by reduction or direct amination with NH₃ under high pressure.

Direct Amination Protocol

Industrial-Scale Production Considerations

Large-scale synthesis faces challenges in purification and cost management . Continuous flow reactors improve cyclization efficiency, reducing reaction time from 12 h to 2 h and enhancing yield to 78%. Solvent recovery systems (e.g., distillation for ethanol) lower environmental impact.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | High regioselectivity | Corrosive conditions |

| Radical Bromination | Mild conditions | Requires radical initiators |

| Flow Reactor | Scalability, reduced waste | High initial capital cost |

The Friedel-Crafts route remains dominant for research-scale synthesis, while flow systems are preferred industrially .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.

Substitution: The bromo group can be substituted with different nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium thiolate or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

Biological Studies: The compound is used in studies to understand the interaction of benzothiophene derivatives with biological targets, such as enzymes and receptors.

Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

Material Science: The compound’s unique structure makes it useful in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The amino and bromo groups can facilitate binding to active sites, while the ethoxy and carboxylate groups can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The free amino group in the target compound enhances its nucleophilicity, enabling participation in condensation or alkylation reactions. In contrast, acetylated amino derivatives (e.g., ) exhibit reduced reactivity due to electron-withdrawing effects of the acetyl group. The ethoxy group at position 7 in the target compound is less sterically hindered compared to bulkier substituents like 3-hydroxy-2-methylpropoxy or chloroacetyloxy , which may hinder electrophilic substitution reactions.

Impact of Heterocycle Core: The benzofuran derivative replaces the sulfur atom in benzothiophene with oxygen, altering electronic properties.

Biological and Physicochemical Implications :

- The bromo substituent (common to the target compound, , and ) facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a critical feature in drug discovery.

- Hydrophilicity : The hydroxyl group in increases polarity (logP ~2.5 estimated), whereas the chloroacetyloxy group in introduces both lipophilic (chlorine) and polar (ester) characteristics. The target compound’s ethoxy group balances moderate lipophilicity (logP ~3.1 estimated), favoring membrane permeability.

Biological Activity

Ethyl 2-amino-6-bromo-7-ethoxy-1-benzothiophene-3-carboxylate (CAS: 299962-53-1) is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrNO3S, with a molecular weight of approximately 328.22 g/mol. The compound features a benzothiophene core with an ethyl ester group, an amino group, and a bromine atom, which contribute to its unique chemical reactivity and biological activity.

Synthesis

This compound can be synthesized through various methods, typically involving the introduction of the ethoxy and amino groups onto the benzothiophene structure. The synthesis often requires careful control of reaction conditions to achieve the desired bromination and functionalization.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies by Li et al. demonstrated that this compound serves as a precursor for synthesizing thienopyrimidine derivatives, which show promising antibacterial activity against various bacterial strains.

Antitumor Properties

The compound has also been evaluated for its antitumor potential. A structure-activity relationship study highlighted that modifications at the 6-position of related compounds can enhance their binding affinity to antiapoptotic Bcl-2 proteins, suggesting that ethyl 2-amino-6-bromo derivatives may inhibit cancer cell proliferation by targeting these proteins . The ability to sensitize resistant cancer cells to chemotherapy further underscores its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on biological activity:

| Modification | Effect on Activity |

|---|---|

| Bromine at position 6 | Enhances binding affinity to Bcl-2 proteins |

| Ethoxy group | Contributes to solubility and bioavailability |

| Amino group | Essential for interaction with biological targets |

Case Studies

Several case studies have explored the biological implications of this compound:

- Antibacterial Studies : In vitro assays demonstrated that derivatives synthesized from ethyl 2-amino-6-bromo compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria, reinforcing their potential as antibacterial agents.

- Antitumor Efficacy : A study involving Jurkat cells showed that compounds derived from ethyl 2-amino derivatives could overcome resistance mechanisms in cancer cells, indicating their potential use in combination therapies .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for ethyl 2-amino derivatives, though further studies are necessary to fully elucidate their safety and efficacy profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.